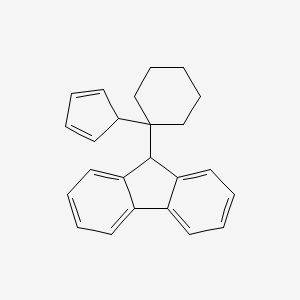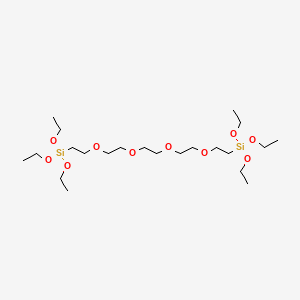
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane (BFHMS) is a versatile organosilane compound that has been used in a variety of scientific research applications. It is a colorless liquid with a low vapor pressure and a low flash point, making it an ideal compound for a wide variety of laboratory experiments. BFHMS has been used in a number of different research fields, including chemistry, biochemistry, and biophysics.
Scientific Research Applications
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane has been used in a variety of scientific research applications. It has been used as a model compound to study the interactions between organic molecules and metal surfaces. It has also been used as a reagent in the synthesis of organic compounds, such as polymers. In addition, Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane has been used as a catalyst in the synthesis of polymers and as a ligand for metal complexes.
Mechanism of Action
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane acts as a ligand for metal complexes. It binds to the metal center via its two fluoren-9-yl groups and its 5-hexen-1-yl group. This binding allows Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane to act as a bridge between two metal centers, allowing for the formation of metal-metal bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane are largely unknown. However, it is known that Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane is not toxic and is not likely to cause any adverse effects.
Advantages and Limitations for Lab Experiments
The main advantage of using Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane in laboratory experiments is its low vapor pressure and low flash point. This makes it an ideal compound for use in a variety of laboratory experiments. However, Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane research. One potential direction is to explore its use as a catalyst in the synthesis of organic compounds. Another potential direction is to explore its use as a ligand for metal complexes. Additionally, further research could be done to explore the biochemical and physiological effects of Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane. Finally, research could be done to explore the potential applications of Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane in a variety of other fields, such as materials science and nanotechnology.
Synthesis Methods
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane is synthesized through a two-step process. The first step involves the reaction of fluoren-9-yl chloride with 5-hexen-1-ol in the presence of a base, such as sodium hydroxide. This reaction yields fluoren-9-yl-(5-hexen-1-yl)alcohol, which is then reacted with methylchlorosilane in the presence of a catalyst, such as pyridine, to produce Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane.
properties
IUPAC Name |
bis(9H-fluoren-9-yl)-hex-5-enyl-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32Si/c1-3-4-5-14-23-34(2,32-28-19-10-6-15-24(28)25-16-7-11-20-29(25)32)33-30-21-12-8-17-26(30)27-18-9-13-22-31(27)33/h3,6-13,15-22,32-33H,1,4-5,14,23H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUZAFXEAPUMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCCC=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














